N-Benzylnaphthalen-2-amine
Overview
Description
N-Benzylnaphthalen-2-amine is a compound that can be synthesized through various chemical reactions involving naphthalene derivatives and amines. The synthesis and functionalization of such compounds are of interest due to their potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of 2-aminonaphthalenes, which are structurally related to N-Benzylnaphthalen-2-amine, can be achieved through intramolecular carbopalladation of nitriles. This method utilizes (2-Iodophenyl)acetonitrile and internal alkynes to produce 2-aminonaphthalenes with high yields and good regioselectivity . Additionally, the synthesis of N-glycosyl amines, which are structurally similar to N-Benzylnaphthalen-2-amine, has been reported using 4,6-O-benzylidene-D-glucopyranose and substituted aromatic amines .
Molecular Structure Analysis
The molecular structure of compounds related to N-Benzylnaphthalen-2-amine can be characterized using various spectroscopic techniques such as NMR, UV-Vis, and FTIR spectroscopy, as well as X-ray crystallography. For instance, the X-ray molecular structure of N-substituted phthalisoimides, which share a similar benzylic amine motif, has been determined, providing insights into the molecular conformation and electronic structure .
Chemical Reactions Analysis
N-Benzylnaphthalen-2-amine can undergo various chemical reactions due to the presence of the amine functional group. For example, N-alkylation reactions can be catalyzed by iron phthalocyanine, allowing for the synthesis of 2-substituted benzimidazoles, benzothiazoles, and benzoxazoles . Furthermore, the nucleophilic substitution of a benzylic halide is a common method for synthesizing benzyl amines, which suggests that N-Benzylnaphthalen-2-amine could also be a substrate for such reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-Benzylnaphthalen-2-amine can be inferred from related compounds. For instance, the solubility, melting point, and stability can be affected by the substitution pattern on the naphthalene ring and the nature of the amine. The reactivity of the amine group can lead to various transformations, such as the formation of imines or participation in condensation reactions . The electronic properties of the compound can also be studied through spectroscopic methods, as demonstrated for N-glycosyl amines .
Scientific Research Applications
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Chemical Synthesis
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Catalysis in N-Alkylation of Amines
- N-Benzylnaphthalen-2-amine can be used in the N-alkylation of amines with alcohols . This process is catalyzed by manganese pincer complexes . The reaction involves an initial dehydrogenation of the alcohol to form an aldehyde, which then undergoes reductive amination to form the desired amine . This process is efficient and selective, and it represents a sustainable method for forming carbon-nitrogen bonds .
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Oxidative Deamination
- Photochemical N-Dealkylation
- N-Benzylnaphthalen-2-amine could potentially be used in the photochemical N-dealkylation of various tertiary amines . This process involves the use of metal complexes such as ruthenium or iridium as photocatalysts . The N-demethylation of N, N-dimethylaniline derivatives is an example of this application .
Safety And Hazards
properties
IUPAC Name |
N-benzylnaphthalen-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N/c1-2-6-14(7-3-1)13-18-17-11-10-15-8-4-5-9-16(15)12-17/h1-12,18H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOITYDYBXNTMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC3=CC=CC=C3C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20500077 | |
Record name | N-Benzylnaphthalen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20500077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzylnaphthalen-2-amine | |
CAS RN |
13672-18-9 | |
Record name | N-Benzylnaphthalen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20500077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Benzyl-2-naphthylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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